molecular formula C16H25NO B4981057 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine

1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine

Cat. No. B4981057
M. Wt: 247.38 g/mol
InChI Key: SBCIQSYOSCXIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DMXB-A, and it has been found to have interesting biochemical and physiological effects that make it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine involves its interaction with nicotinic acetylcholine receptors (nAChRs). This compound has been found to have selective agonist activity at the α7 nAChR subtype, which is involved in many physiological processes including memory and attention. DMXB-A has also been found to have modulatory effects on other nAChR subtypes, which may contribute to its therapeutic potential in neurological disorders.
Biochemical and Physiological Effects
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine has been found to have interesting biochemical and physiological effects. This compound has been shown to enhance cognitive function in animal models, as well as improve memory and attention in human subjects. DMXB-A has also been found to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.

Advantages and Limitations for Lab Experiments

1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize and has good purity, which makes it a useful tool for studying the cholinergic system. However, DMXB-A has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine. One potential direction is to further explore its therapeutic potential in neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to investigate its effects on other physiological systems, such as the immune system. Additionally, further studies are needed to fully understand the mechanism of action of DMXB-A and its potential side effects.
Conclusion
In conclusion, 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine is a promising compound for scientific research. This compound has been found to have interesting biochemical and physiological effects, and it has potential therapeutic applications in neurological disorders. Further research is needed to fully understand the mechanism of action of DMXB-A and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine involves several steps. The first step is the synthesis of 4-(2,6-dimethylphenoxy)butylamine, which is then reacted with pyrrolidine in the presence of a catalyst to form the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine has been studied for its potential applications in scientific research. This compound has been found to have interesting effects on the cholinergic system, which is involved in many physiological processes including memory, attention, and muscle control. DMXB-A has also been studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-14-8-7-9-15(2)16(14)18-13-6-5-12-17-10-3-4-11-17/h7-9H,3-6,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCIQSYOSCXIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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